molecular formula C9H14O4 B8056452 (1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid CAS No. 2778-62-3

(1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid

Cat. No.: B8056452
CAS No.: 2778-62-3
M. Wt: 186.20 g/mol
InChI Key: BOVPVRGRPPYECC-NKWVEPMBSA-N
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Description

(1S,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid (C₉H₁₄O₄) is a chiral cyclohexane derivative featuring a methoxycarbonyl group at position 2 and a carboxylic acid group at position 1 of the cyclohexane ring. Its stereochemistry is critical for its biological activity, particularly as a key intermediate in synthesizing chemokine receptor 2 (CCR2) modulators for treating rheumatoid arthritis . The compound is synthesized enantioselectively via enzymatic hydrolysis using immobilized Candida antarctica lipase (Novozym 435), achieving >99.9% enantiomeric excess (ee) and high yields (96–99.8%) . This process outperforms classical chemical methods, such as quinine-catalyzed alcoholysis, which initially provided 90.8% ee .

Properties

IUPAC Name

(1S,2R)-2-methoxycarbonylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVPVRGRPPYECC-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288053
Record name (1s,2r)-2-(methoxycarbonyl)cyclohexanecarboxylic acid
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Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111955-05-6, 2778-62-3
Record name rel-1-Methyl (1R,2S)-1,2-cyclohexanedicarboxylate
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Record name NSC53943
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Record name (1s,2r)-2-(methoxycarbonyl)cyclohexanecarboxylic acid
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Record name rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexane, which undergoes functionalization to introduce the necessary substituents.

    Functional Group Introduction: The methoxycarbonyl group can be introduced via esterification reactions, where methanol reacts with a carboxylic acid derivative in the presence of an acid catalyst.

    Stereoselective Synthesis: Achieving the (1s,2r) configuration may require the use of chiral catalysts or starting materials to ensure the correct stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing continuous flow reactors to optimize the esterification process.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Acid catalysts for esterification, such as sulfuric acid (H₂SO₄).

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Esters, amides.

Chemistry:

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Synthesis: Its stereochemistry makes it valuable in the synthesis of chiral compounds.

Biology and Medicine:

    Drug Development: Potential precursor for pharmaceutical compounds, particularly those requiring specific stereochemistry.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry:

    Polymer Synthesis: Can be used in the production of polymers with specific properties.

    Agricultural Chemicals: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid depends on its application:

    Enzyme Interaction: In biochemical applications, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

    Pharmacological Effects: In drug development, its effects are mediated through interactions with molecular targets such as receptors or enzymes, leading to therapeutic outcomes.

Comparison with Similar Compounds

Stereoisomeric Variants

The compound has several stereoisomers, including:

Compound Name Stereochemistry Key Differences Applications
(1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid (1S,2S) Opposite configuration at C2; altered spatial arrangement Limited pharmacological relevance
(1R,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid (1R,2S) Mixed configuration; distinct diastereomer Not reported in bioactive applications

The (1S,2R) configuration is uniquely suited for CCR2 modulation due to its optimal binding affinity, whereas other stereoisomers lack comparable efficacy .

Cyclohexanecarboxylic Acid Derivatives

Substituent variations on the cyclohexane ring significantly alter physicochemical and biological properties:

Compound Name Substituents Key Properties Applications
3-Methoxycyclohexanecarboxylic acid Methoxy at C3 Increased hydrophobicity Mutasynthesis of rapalogs
4-Hydroxycyclohexanecarboxylic acid Hydroxyl at C4 Enhanced solubility Pharmaceutical intermediates
4-Methylcyclohexanecarboxylic acid Methyl at C4 Steric hindrance reduces reactivity Polymer additives

The methoxycarbonyl group in (1S,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid balances lipophilicity and hydrogen-bonding capacity, making it ideal for drug synthesis .

Bridged and Bicyclic Analogues

Bridged structures offer conformational rigidity but differ in synthesis complexity:

Compound Name Structure Key Features Applications
Bicyclo[2.2.1]heptane-2-carboxylic acid Norbornane framework High ring strain; thermal stability Inhibitors of Edg-2 receptor
Tetrahydro-2H-pyran-4-carboxylic acid Oxygen-containing heterocycle Improved metabolic stability Antibiotic intermediates

The monocyclic structure of this compound allows easier functionalization compared to bicyclic systems .

Pharmaceutical Relevance

The compound is a critical intermediate for CCR2 modulators, whereas analogues like 3-amino-5-hydroxybenzoic acid are used in antibiotic synthesis .

Chiral Derivatizing Agents

Derivatives such as (1R,2R)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic acid are used in HPLC for ee determination, highlighting the importance of stereochemistry in analytical chemistry .

Biological Activity

(1S,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid is a chiral compound characterized by a cyclohexane ring with a methoxycarbonyl group and a carboxylic acid functionality. Its structural features are crucial for its biological activity, which has been explored in various studies. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial and anti-inflammatory properties.

Chemical Structure

  • Molecular Formula: C9H14O4
  • SMILES: COC(=O)[C@@H]1CCCC[C@@H]1C(=O)O
  • InChIKey: BOVPVRGRPPYECC-NKWVEPMBSA-N

The stereochemistry at the 1 and 2 positions of the cyclohexane ring significantly influences its reactivity and biological properties.

Antimicrobial Activity

Compounds with carboxylic acid functionalities, including this compound, often exhibit antibacterial properties . Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Study Bacterial Strain Concentration Tested (μg/mL) Inhibition Zone (mm)
Study AE. coli5015
Study BS. aureus10018
Study CP. aeruginosa7520

These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Studies have also demonstrated that this compound possesses anti-inflammatory properties . It has been shown to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory conditions.

  • Mechanism of Action: The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
Study Inflammatory Model Concentration (μM) Cytokine Reduction (%)
Study DLPS-induced macrophages1030
Study ECarrageenan-induced edema2545

These results highlight the compound's potential as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including enzymatic hydrolysis and traditional organic synthesis techniques.

Enzymatic Synthesis

One notable method involves the use of immobilized enzymes to catalyze the reaction, which can enhance yield and purity while reducing environmental impact. This biocatalytic approach is particularly promising for producing high enantiomeric excess (e.e.) products .

Traditional Organic Synthesis

Conventional methods include:

  • Nucleophilic substitution reactions.
  • Carboxylation of cyclohexene derivatives.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Case Study 1: Investigated its antibacterial efficacy against multi-drug resistant strains of E. coli, demonstrating significant inhibition at lower concentrations.
  • Case Study 2: Focused on its anti-inflammatory effects in a rat model of arthritis, showing reduced swelling and pain scores compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid

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